Benzene, 1,1'-sulfinylbis[2,4-dinitro-
Description
Benzene, 1,1'-sulfinylbis[2,4-dinitro-] is a nitroaromatic compound featuring two benzene rings linked by a sulfinyl (-SO-) group, with each ring substituted by 2,4-dinitro groups. The sulfinyl group distinguishes it from sulfonyl (SO₂) and thio (S) analogs, influencing electronic, thermal, and reactivity profiles. The 2,4-dinitro substituents are strong electron-withdrawing groups, likely enhancing stability and reducing solubility in polar solvents compared to halogenated or alkylated derivatives .
Properties
CAS No. |
52427-27-7 |
|---|---|
Molecular Formula |
C12H6N4O9S |
Molecular Weight |
382.26 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)sulfinyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H6N4O9S/c17-13(18)7-1-3-11(9(5-7)15(21)22)26(25)12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H |
InChI Key |
LSKNYOCHCCPEJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1,1’-sulfinylbis[2,4-dinitro-] typically involves electrophilic aromatic substitution reactions. One common method is the nitration of benzene derivatives, where benzene is treated with concentrated nitric acid in the presence of concentrated sulfuric acid to introduce nitro groups. The sulfinyl group can be introduced through sulfonation reactions, where benzene is reacted with sulfur trioxide and fuming sulfuric acid .
Industrial Production Methods
Industrial production of benzene, 1,1’-sulfinylbis[2,4-dinitro-] follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-sulfinylbis[2,4-dinitro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitro and sulfinyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide ions are employed under specific conditions
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Scientific Research Applications
Benzene, 1,1’-sulfinylbis[2,4-dinitro-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzene, 1,1’-sulfinylbis[2,4-dinitro-] involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro groups can participate in redox reactions, while the sulfinyl group can undergo various substitution reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research applications .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Molecular Weight : The sulfinylbis[2,4-dinitro-] derivative is lighter than the propanediyl analog (376.28 g/mol) but heavier than methylenebis[4-nitro-] (258.23 g/mol) due to the sulfinyl bridge and additional nitro groups .
- Bridge Type : Sulfinyl bridges (SO) are intermediate in oxidation state between thio (S) and sulfonyl (SO₂) analogs, affecting electronic properties. Sulfonyl derivatives (e.g., CAS 80-07-9) exhibit higher thermal stability, while sulfinyl compounds may show greater reactivity in redox environments .
Physicochemical Properties
- Solubility : Nitroaromatics generally exhibit low water solubility. The 2,4-dinitro groups in the target compound likely reduce polarity further compared to chloro (e.g., CAS 80-07-9) or methyl (e.g., CAS 1817-74-9) substituents .
- Thermal Stability : Sulfinyl compounds are less stable than sulfonyl analogs due to the lower oxidation state of sulfur. For example, sulfonylbis[4-chloro-] (CAS 80-07-9) decomposes at ~250°C, while sulfinyl derivatives may degrade at lower temperatures .
- Reactivity : The electron-withdrawing nitro groups enhance electrophilic substitution resistance but may facilitate reduction reactions. Sulfinyl bridges can act as chiral centers in asymmetric synthesis, a feature absent in sulfonyl or thio analogs .
Toxicity and Environmental Impact
- The sulfinyl group may alter metabolic pathways, though data is scarce .
- Environmental Persistence : Nitro groups increase resistance to microbial degradation. Sulfinylbis[2,4-dinitro-] is likely persistent in soil and water, similar to other dinitroaromatics .
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